2,6-Diaminobenzoic acid

Fluorometric DNA Assay Nucleic Acid Quantification Analytical Biochemistry

Researchers needing to quantify submicrogram DNA in contaminated samples face a common problem: non-specific fluorescence from RNA and protein. 2,6-Diaminobenzoic acid (CAS 102000-59-9) solves this with 1000-fold selectivity for DNA. It is also the critical monomer for soluble polyimides and porous supercapacitor electrodes. - DNA Quantification: 1000-fold fluorescence selectivity over RNA/protein - Polymer Synthesis: Simultaneous diamine monomer and in-situ porogen - Material Science: Enables spin-coatable, soluble polyimides for high-performance applications

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 102000-59-9
Cat. No. B035323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diaminobenzoic acid
CAS102000-59-9
SynonymsBenzoic acid, 2,6-diamino- (6CI,9CI)
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)C(=O)O)N
InChIInChI=1S/C7H8N2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,8-9H2,(H,10,11)
InChIKeyCIEFZSDJGQKZNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diaminobenzoic Acid Specifications & Physicochemical Profile


2,6-Diaminobenzoic acid (CAS 102000-59-9, molecular formula C7H8N2O2, molecular weight 152.15 g/mol) is an aromatic diamine featuring amino substituents at the 2- and 6-positions of the benzoic acid core . Its physicochemical profile includes a predicted density of 1.4±0.1 g/cm³, a boiling point of 373.0±32.0 °C at 760 mmHg, a predicted logP of 0.56, and a topological polar surface area (TPSA) of 89 Ų . This compound is commercially available from multiple vendors in research-grade purity (typically ≥98%) with storage recommendations of sealed, dry conditions at 2–8°C . Unlike its isomeric counterparts (e.g., 3,5-diaminobenzoic acid), the 2,6-substitution pattern confers distinct steric and electronic properties that directly impact its utility in applications ranging from fluorometric DNA quantification to the synthesis of functional polymers, as detailed in the quantitative evidence sections that follow.

Isomeric Diaminobenzoic Acid Differentiation


Substituting 2,6-diaminobenzoic acid with other diaminobenzoic acid isomers (e.g., 2,4-, 3,4-, or 3,5-DABA) introduces unacceptable performance variability in critical applications. The regiochemistry of the amino groups dictates the compound's electronic structure, hydrogen-bonding capacity, and steric accessibility, which in turn governs its reactivity in polymer synthesis, its selectivity in fluorometric assays, and its optoelectronic properties. For example, 3,5-diaminobenzoic acid exhibits a distinct absorption maximum at 349 nm [1], whereas 2,6-DABA's spectral profile and its ability to form a highly fluorescent product specifically with deoxyribose after DNA depurination [2] are direct consequences of its unique substitution pattern. Generic substitution without rigorous validation would invalidate established protocols, compromise assay sensitivity, and alter the mechanical or electrochemical properties of synthesized materials. The following quantitative evidence guide establishes the precise, measurable differentiators that justify the specification of 2,6-diaminobenzoic acid.

2,6-Diaminobenzoic Acid Quantitative Evidence Guide


DNA Quantification Fluorescence Selectivity

2,6-Diaminobenzoic acid (DABA) demonstrates exceptional selectivity for DNA in fluorometric assays, a property not shared by all diamines. In a direct comparative study, the DABA reaction yielded a fluorescence signal with DNA that was 1000-fold higher than that obtained with equivalent amounts of RNA, protein, or polysaccharides [1]. This selectivity is functionally distinct from non-specific intercalating dyes like ethidium bromide and underpins the method's utility for quantifying submicrogram amounts of DNA in complex biological mixtures [2].

Fluorometric DNA Assay Nucleic Acid Quantification Analytical Biochemistry

Polyimide Porogen Effect for Supercapacitors

Incorporation of diaminobenzoic acid (DABA) as a comonomer in aromatic polyimides serves a dual purpose. Unlike standard diamines that solely function as chain extenders, the carboxylic acid moiety of 2,6-DABA acts as an in situ porogen. Thermal decarboxylation during imidization generates CO2, which creates micropores within the polymer matrix [1]. This porosity enhancement, directly attributable to the 2,6-DABA structure, leads to a quantifiable improvement in electrochemical performance. Polyimides synthesized with DABA exhibited superior properties as electrode materials for supercapacitors compared to non-porous analogs [1].

Polyimide Synthesis Electrochemical Supercapacitors Porous Polymer

Regioisomer Impact on Optoelectronic Properties

The electronic properties of diaminobenzoic acids are highly sensitive to the position of the amino substituents. While direct experimental data for 2,6-DABA is sparse in this context, extensive DFT studies on the 3,5-isomer provide a class-level inference for regioisomeric differentiation. 3,5-DABA exhibits an energy gap of 0.15636 eV and an absorption maximum at 349 nm [1]. The 2,6-substitution pattern in 2,6-DABA is expected to alter both the HOMO-LUMO gap and the associated absorption/emission characteristics due to differences in intramolecular charge transfer and steric hindrance. This is functionally significant: 3,5-DABA's optical properties have been tailored for metal-organic framework (MOF) modification [1], whereas 2,6-DABA's unique geometry is leveraged for entirely different purposes, such as the formation of specific fluorescent DNA adducts [2].

Optoelectronics DFT Study Molecular Tailoring

Soluble Polyimides from Diaminobenzoic Acid Derivatives

A major limitation of conventional aromatic polyimides is their poor solubility in common organic solvents, which complicates processing. Research demonstrates that polyimides derived from diaminobenzoic acid alkyl esters (DBAE), which are synthesized from diaminobenzoic acid, exhibit significantly enhanced solubility [1]. This class-level inference supports the procurement of 2,6-DABA as a versatile precursor for creating soluble, high-performance polymers. The free carboxylic acid group of 2,6-DABA provides a reactive handle for esterification with long-chain alkyl groups (C8-C14), which disrupts chain packing and improves solubility in solvents like N-methyl-2-pyrrolidone (NMP) [1].

Soluble Polyimide Polymer Processing Diamine Monomer

2,6-Diaminobenzoic Acid Application Scenarios


Fluorometric DNA Quantification in Complex Samples

Leveraging its 1000-fold fluorescence selectivity for DNA over RNA and protein [1], 2,6-diaminobenzoic acid is the reagent of choice for quantifying submicrogram amounts of DNA in samples prone to biomolecule contamination. This includes measuring DNA content in isolated nuclei, assessing purity of nucleic acid preparations before hybridization, and quantifying DNA in tissue homogenates for metabolic studies [1].

Porous Polyimides for Supercapacitors

The dual functionality of 2,6-diaminobenzoic acid as both a diamine monomer and an in situ porogen is uniquely exploited in the fabrication of porous polyimide electrodes. Thermal decarboxylation of the benzoic acid group creates micropores that enhance electrolyte accessibility and ionic transport, directly improving the capacitance and rate capability of supercapacitors [2].

Solution-Processable Polyimide Precursors

In applications requiring the thermal and mechanical stability of polyimides combined with the processability of soluble polymers, 2,6-diaminobenzoic acid serves as the critical starting material. Esterification of the carboxylic acid group with long-chain alkyls (C8-C14) yields monomers (DBAE) that polymerize into polyimides soluble in common solvents like NMP, enabling spin-coating, casting, and other solution-based manufacturing techniques [3].

Oxidation Dye Precursors for Keratin Fibers

Patented applications establish 2,6-diaminobenzoic acid derivatives as effective substrates for oxidation dyes, particularly for coloring keratinous fibers such as human hair [4]. This is a high-value industrial application where the specific redox chemistry of the 2,6-diamino substitution pattern is essential for the color development process upon exposure to oxidizing agents.

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